molecular formula C19H23N3O4S B2942301 N-ethyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide CAS No. 1251625-86-1

N-ethyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide

Katalognummer: B2942301
CAS-Nummer: 1251625-86-1
Molekulargewicht: 389.47
InChI-Schlüssel: QNTHOESTOMZTTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide is a structurally complex N-phenylacetamide derivative characterized by a dihydropyridinone core substituted with a pyrrolidine sulfonyl group at position 4. The compound features an N-ethyl-N-phenylacetamide backbone, which is modified to incorporate a sulfonated pyrrolidine moiety.

The synthesis of such compounds typically involves coupling reactions to introduce functional groups, followed by characterization via NMR, HRMS, or X-ray crystallography. For instance, crystallographic refinement tools like SHELXL (as noted in and ) are critical for confirming structural features, particularly in complex heterocyclic systems .

Eigenschaften

IUPAC Name

N-ethyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-2-22(16-8-4-3-5-9-16)19(24)15-20-14-17(10-11-18(20)23)27(25,26)21-12-6-7-13-21/h3-5,8-11,14H,2,6-7,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTHOESTOMZTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives . The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides . The dihydropyridine moiety is typically formed through Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Wirkmechanismus

The mechanism of action of N-ethyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity . The dihydropyridine moiety can interact with ion channels and receptors, modulating their activity and leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Thiazole-containing N-phenylacetamides ()

These derivatives incorporate a thiazole ring instead of the dihydropyridinone-sulfonyl moiety. For example, compound A1 (N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide) exhibits a thiazole-fluorophenyl group, contributing to its antibacterial efficacy against Xanthomonas oryzae (EC~50~ = 156.7 µM) . In contrast, the target compound’s pyrrolidine sulfonyl group may enhance solubility or target specificity due to the sulfonyl group’s polar nature.

Phenoxy and Tetrahydropyrimidinyl Derivatives ()

Compounds listed in , such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide, feature bulky phenoxy and tetrahydropyrimidinyl substituents. These groups likely influence pharmacokinetic properties (e.g., membrane permeability) compared to the target compound’s smaller pyrrolidine sulfonyl group .

Hydrazinecarbothioamide Derivatives ()

The compound in , N-ethyl-2-{3-methyl-2-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-ylidene}hydrazinecarbothioamide, adopts a planar hydrazinecarbothioamide scaffold with conjugated double bonds. While structurally distinct, its characterization via Hirshfeld analysis and SHELXL refinement underscores the importance of crystallographic techniques in elucidating non-covalent interactions .

Physicochemical Properties

  • Crystallography : The target compound’s structure would benefit from SHELXL-based refinement, as demonstrated in for analogous heterocycles .
  • Solubility and Stability: The sulfonyl group in the target compound likely improves aqueous solubility compared to hydrophobic thiazole or phenoxy derivatives .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The sulfonyl group in the target compound may enhance binding to bacterial targets (e.g., membrane proteins) compared to electron-donating thiazole substituents .
  • Heterocyclic Cores: Dihydropyridinone rings (target compound) vs. thiazole () or tetrahydropyrimidinyl () systems influence conformational flexibility and interaction with biological targets.

Data Tables

Compound Name / ID Core Structure Key Substituents Biological Activity (EC~50~ or Efficacy) Reference
Target Compound N-phenylacetamide Dihydropyridinone, pyrrolidine sulfonyl Data not available
A1 () N-phenylacetamide Thiazole, 4-fluorophenyl EC~50~ = 156.7 µM (Xoo)
A23 () N-phenylacetamide Thiazole, unspecified alkyl 100% nematocidal activity (500 µg/mL)
[N2(20201)...][NTf2] () Ionic liquid Methoxyethoxyethyl, NTf2 Electrochemical applications
Phenoxy derivative () Tetrahydropyrimidinyl-acetamide 2,6-Dimethylphenoxy Pharmacological (unspecified)

Biologische Aktivität

N-ethyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula

C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S

Anticancer Activity

Recent studies have evaluated the anticancer properties of various derivatives related to this compound. For instance, a study assessing the activity of 5-oxopyrrolidine derivatives demonstrated promising results against A549 lung adenocarcinoma cells. The compounds were tested for cytotoxicity using an MTT assay, with significant findings summarized in Table 1.

Table 1: Anticancer Activity of Related Compounds

Compound IDIC50 (µM)Cell LineNotes
Compound 1566A549More potent than 3,5-dimethylpyrazole
Compound 2027.6MDA-MB-231Strongest cytotoxic activity observed
Compound 2125.0A549Selective activity against cancer cells

The structure-dependence of anticancer activity was noted, with certain structural features enhancing potency against cancer cells while minimizing toxicity to non-cancerous cells .

Antimicrobial Activity

In addition to anticancer properties, the compound exhibits notable antimicrobial activity. A study focusing on the antimicrobial efficacy of related derivatives found that several compounds showed effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens.

Table 2: Antimicrobial Activity Against Multidrug-resistant Pathogens

Compound IDPathogenMinimum Inhibitory Concentration (MIC)
Compound 18Staphylococcus aureus4 µg/mL
Compound 19Klebsiella pneumoniae8 µg/mL
Compound 22Acinetobacter baumannii16 µg/mL

These findings suggest that the structural features of the compound contribute to its ability to combat resistant bacterial strains effectively .

Case Studies

Case studies involving similar compounds highlight the potential therapeutic applications of this compound. For instance, research into inhibitors targeting Cryptosporidium parvum demonstrated that modifications to pyrrolidine derivatives could enhance selectivity and efficacy against specific enzymes involved in parasitic growth .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.